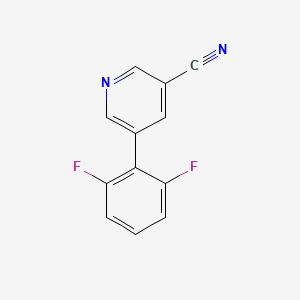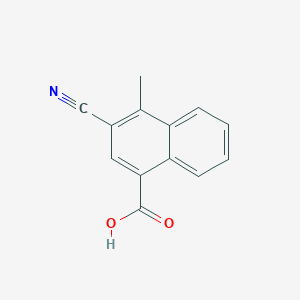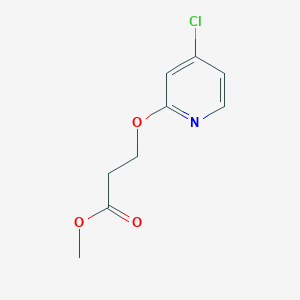
2,7-Dichloro-6-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of quinoxaline, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-6-methylquinoxaline typically involves the condensation of appropriate substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds . One common method includes the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions . The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact . This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. The scalability of these methods ensures the compound can be produced in bulk quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloro-6-methylquinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,7-Dichloro-6-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-6-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA-topoisomerase-II activity, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer drug development. Additionally, the compound can bind to various receptors, modulating their activity and resulting in diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
2,7-Dichloro-6-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups enhance its reactivity and potential for functionalization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H6Cl2N2 |
|---|---|
Peso molecular |
213.06 g/mol |
Nombre IUPAC |
2,7-dichloro-6-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,1H3 |
Clave InChI |
SQOXIUNTTQTBMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=C(N=C2C=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone](/img/structure/B11891416.png)
![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)



